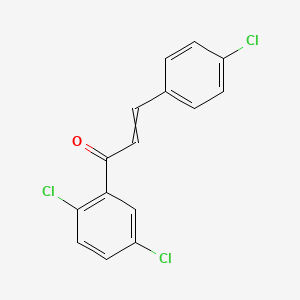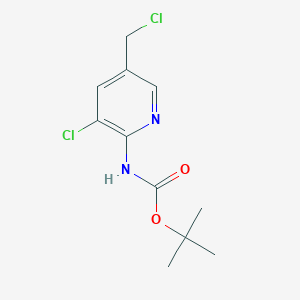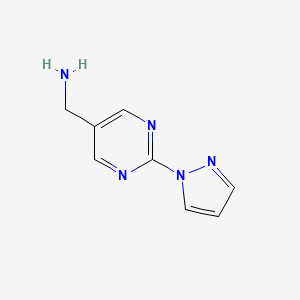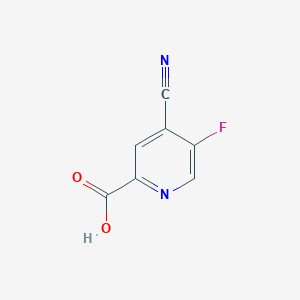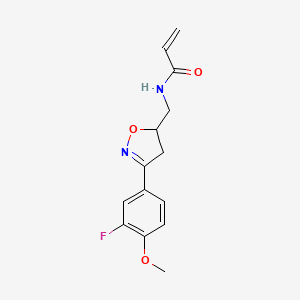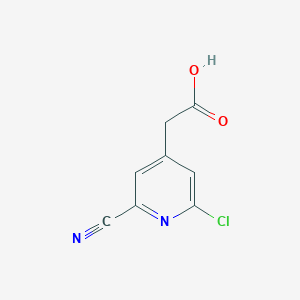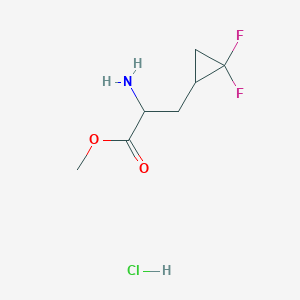
4-(5-Formyl-4H-1,2,4-triazol-3-YL)benzonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(5-Formyl-4H-1,2,4-triazol-3-YL)benzonitrile is a heterocyclic compound that features a triazole ring fused with a benzonitrile moiety. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including anticancer, antibacterial, and antifungal properties .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(5-Formyl-4H-1,2,4-triazol-3-YL)benzonitrile typically involves the reaction of 4-cyanobenzaldehyde with 3-amino-1,2,4-triazole under specific conditions. The reaction is usually carried out in the presence of a suitable solvent such as ethanol or methanol, and a catalyst like acetic acid . The mixture is heated under reflux for several hours to ensure complete reaction, followed by purification through recrystallization or chromatography.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to enhance efficiency and yield. The use of automated systems allows for precise control of reaction parameters, ensuring consistent quality and scalability .
Analyse Chemischer Reaktionen
Types of Reactions
4-(5-Formyl-4H-1,2,4-triazol-3-YL)benzonitrile undergoes various chemical reactions, including:
Substitution: The triazole ring can undergo nucleophilic substitution reactions, where the hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: 4-(5-Carboxy-4H-1,2,4-triazol-3-YL)benzonitrile.
Reduction: 4-(5-Amino-4H-1,2,4-triazol-3-YL)benzonitrile.
Substitution: Various substituted triazole derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
4-(5-Formyl-4H-1,2,4-triazol-3-YL)benzonitrile has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its role in biological pathways.
Medicine: Explored for its anticancer properties, particularly in inducing apoptosis in cancer cells.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Wirkmechanismus
The mechanism of action of 4-(5-Formyl-4H-1,2,4-triazol-3-YL)benzonitrile involves its interaction with various molecular targets. The triazole ring can form hydrogen bonds and dipole interactions with biological receptors, leading to inhibition of enzyme activity or disruption of cellular processes . The compound’s ability to induce apoptosis in cancer cells is attributed to its interaction with specific proteins involved in the apoptotic pathway .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-(1H-1,2,4-Triazol-1-yl)benzoic acid: Similar structure but with a carboxylic acid group instead of a formyl group.
4-(5-Methyl-4H-1,2,4-triazol-3-YL)benzonitrile: Similar structure but with a methyl group instead of a formyl group.
4-(4H-1,2,4-Triazol-4-yl)benzonitrile: Similar structure but without the formyl group.
Uniqueness
4-(5-Formyl-4H-1,2,4-triazol-3-YL)benzonitrile is unique due to the presence of both a formyl group and a nitrile group, which allows for a wide range of chemical modifications and biological activities.
Eigenschaften
CAS-Nummer |
944906-49-4 |
|---|---|
Molekularformel |
C10H6N4O |
Molekulargewicht |
198.18 g/mol |
IUPAC-Name |
4-(5-formyl-1H-1,2,4-triazol-3-yl)benzonitrile |
InChI |
InChI=1S/C10H6N4O/c11-5-7-1-3-8(4-2-7)10-12-9(6-15)13-14-10/h1-4,6H,(H,12,13,14) |
InChI-Schlüssel |
NNAHDVVOVHIQJM-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1C#N)C2=NNC(=N2)C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(1S,2R,9S,11R,12R,15R)-11-hydroxy-2,6,9,15-tetramethyl-13-oxatetracyclo[10.2.1.02,10.05,9]pentadec-6-ene-3,8,14-trione](/img/structure/B14853948.png)
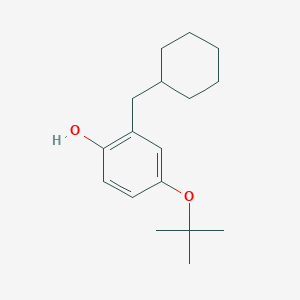
![Methyl 3-(Boc-amino)-spiro[5.5]undecane-9-carboxylate](/img/structure/B14853961.png)
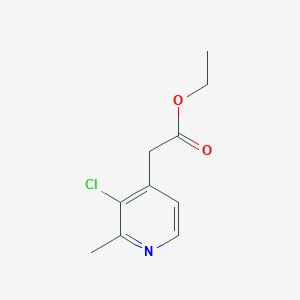
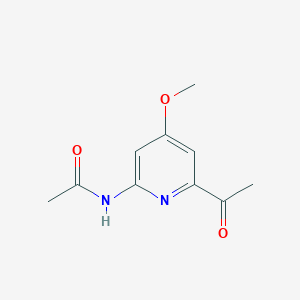
![3-[2-Methyl-4-(trifluoromethoxy)phenyl]prop-2-enoic acid](/img/structure/B14853977.png)
